Ethanone, 1-(4-methoxy-5-benzofuranyl)-
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Overview
Description
1-(4-Methoxybenzofuran-5-yl)ethanone is an organic compound with the molecular formula C11H10O3. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a benzofuran ring substituted with a methoxy group at the 4-position and an ethanone group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzofuran-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methoxyacetophenone. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield 1-(4-methoxybenzofuran-5-yl)ethanone.
Industrial Production Methods: In industrial settings, the production of 1-(4-methoxybenzofuran-5-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(4-Methoxybenzofuran-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the development of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzofuran-5-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular signaling pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
1-(4-Hydroxybenzofuran-5-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methylbenzofuran-5-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Ethoxybenzofuran-5-yl)ethanone: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(4-Methoxybenzofuran-5-yl)ethanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, impacting the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-methoxy-1-benzofuran-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)8-3-4-10-9(5-6-14-10)11(8)13-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGHKYQLMIAKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450841 |
Source
|
Record name | Ethanone, 1-(4-methoxy-5-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52055-86-4 |
Source
|
Record name | Ethanone, 1-(4-methoxy-5-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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